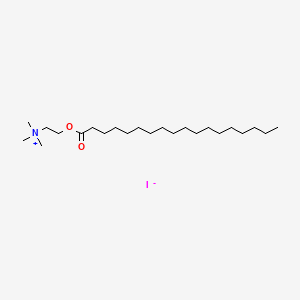

Stearoylcholine iodide

Description

Stearoylcholine iodide is a cationic surfactant derived from stearic acid and choline. It is known for its amphiphilic properties, which make it useful in various applications, including the formation of nanoparticles and its use in pharmaceutical formulations . The compound is characterized by its ability to reduce surface tension and form micelles, which are essential for its role in drug delivery systems.

Properties

CAS No. |

24902-45-2 |

|---|---|

Molecular Formula |

C23H48INO2 |

Molecular Weight |

497.5 g/mol |

IUPAC Name |

trimethyl(2-octadecanoyloxyethyl)azanium;iodide |

InChI |

InChI=1S/C23H48NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

ZCPNUVKSRUXQOL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stearoylcholine iodide typically involves two main steps: esterification and quaternization. The process begins with the esterification of stearic acid with 2-(dimethylamino)ethanol to form the intermediate aminoethyl ester. This intermediate is then quaternized with methyl iodide to produce stearoylcholine iodide . The reaction conditions generally include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of stearoylcholine iodide follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process also emphasizes the purification of the final product to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Thermal Decomposition Dynamics

Stearoylcholine iodide undergoes a two-step decomposition process between 200°C and 325°C:

-

Step 1 (200–250°C): Initial decomposition involves cleavage of the ester bond, releasing volatile fragments (e.g., iodine derivatives). Weight loss increases with alkyl chain length, reaching 56% for stearoylcholine iodide (C18) .

-

Step 2 (320–325°C): Complete degradation of residual carbonaceous material, leaving no residue at 600°C .

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value |

|---|---|

| Onset decomposition | 200°C |

| Max decomposition rate | 225–250°C (Step 1) |

| 320–325°C (Step 2) | |

| Residual mass at 600°C | 0% |

Phase Transitions and Structural Rearrangements

Differential scanning calorimetry (DSC) reveals four distinct phases:

Ph-Ia : Stable crystalline phase formed during solution crystallization.

Ph-Ib : Metastable phase generated by cooling heated samples.

Ph-II : Intermediate liquid-crystal phase.

Ph-III : High-temperature liquid-crystal phase .

-

Transition Enthalpy : Melting of Ph-Ia to Ph-II releases 15–20 kJ/mol (chain-length-dependent) .

-

Supercooling : ~20°C observed during phase reversal (Ph-II to Ph-Ib) .

Table 2: Phase Transition Temperatures

| Phase Transition | Temperature Range |

|---|---|

| Ph-Ia → Ph-II (melt) | 120–170°C |

| Ph-II → Ph-III | 170–200°C |

Anion-Dependent Phase Behavior

Counterion identity (Hofmeister series) modulates thermotropic transitions in aqueous dispersions:

Key Findings :

-

I⁻ stabilizes interdigitated bilayers with all-trans polymethylene chains (X-ray diffraction) .

-

Transition temperatures follow the Hofmeister series:

Cl⁻ < Br⁻ < NO₃⁻ < I⁻ < ClO₃⁻ < SO₄²⁻ .

Mechanism :

-

Larger anions (e.g., I⁻) reduce electrostatic repulsion between quaternary ammonium headgroups, enabling tighter packing.

-

One counterion per molecule suffices to alter phase properties .

Structural Insights from Crystallography

Single-crystal X-ray analysis confirms:

-

Interdigitated bilayer formation in stearoylcholine iodide, with a 4.8 Å interchain spacing .

-

All-trans alkyl chain conformation , maximizing van der Waals interactions .

Implications :

Scientific Research Applications

Stearoylcholine iodide is an amphiphilic drug molecule with applications in biomedical science, drug delivery systems, and material science . Research indicates its potential in creating drug transport nanomaterials, modifying drug delivery systems, and acting as a templating agent in the formation of silica-based thin films .

Scientific Research Applications

Drug Delivery Systems: Stearoylcholine iodide can be used to modify the surface of drug delivery systems, including lipid nanoparticles . Its amphiphilic properties make it suitable for creating structures that can interact with both water and lipids, which is essential for drug delivery .

Nanomaterial Design: Stearoylcholine iodide can be employed in the design of nanomaterials for controlled drug release and transport . The biodegradability of stearoylcholine iodide is a key parameter in these applications because it reduces the risk of bioaccumulation and influences drug release rates .

Templating Agent: Stearoylcholine iodide can act as a templating agent for silica thin films . When combined with silica, it facilitates the creation of thin films with a 2D hexagonal mesostructure . After calcination, the resulting matrix exhibits a narrow pore size distribution, indicating that stearoylcholine iodide can form homogeneous domains within the silica matrix . The pore size and mesostructure are comparable to those obtained using CTAB surfactants .

Ionic Complexes: Stearoylcholine iodide is used in the synthesis and characterization of ionic complexes . These complexes have potential as biomaterials .

Case Studies

Silica Thin Films

Stearoyl Choline (SC) templated very efficiently silica as thin films exhibiting a good quality 2D hexagonal mesostructure was obtained (as confirmed by GISAXS and TEM after calcination) . The d-spacing value for the p6m phase is 4.2 nm and is consistent with TEM image. For measuring the size of the drug domains issued from the EISA processing of these drugs, we calcined the film at 550°C for 20 minutes and performed water adsorption-desorption followed by environmental ellipsometric porosimetry (EEP) . The calcined matrix exhibited pore size of 2.1 nm with a narrow pore size distribution, proving that this drug is able to form very homogeneous domains within the silica matrix . Both the pore size and the 2D hexagonal mesostructure observed by TEM are very similar to those obtained at the same concentration with CTAB surfactant .

Mechanism of Action

The mechanism of action of stearoylcholine iodide primarily involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged cell membranes, facilitating the uptake of associated drugs or nanoparticles. This interaction is mediated through choline transporters and specific receptors on the cell surface . The compound’s ability to form micelles also plays a crucial role in its mechanism of action, as it enhances the solubility and stability of hydrophobic drugs.

Comparison with Similar Compounds

Oleoylcholine iodide: Similar to stearoylcholine iodide but derived from oleic acid.

Palmitoylcholine iodide: Derived from palmitic acid, this compound has a shorter fatty acid chain compared to stearoylcholine iodide, affecting its micelle-forming ability and surface activity.

Uniqueness: Stearoylcholine iodide is unique due to its long stearic acid chain, which provides enhanced stability and lower critical micelle concentration compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring stable emulsions and nanoparticles .

Biological Activity

Stearoylcholine iodide (SC) is a member of the O-acylcholines (OACs), which are cationic lipids known for their diverse biological activities and potential medicinal properties. This article explores the biological activity of stearoylcholine iodide, including its structural characteristics, phase behavior, drug delivery applications, and its role in enhancing drug absorption.

Structural Characteristics

Stearoylcholine iodide has a unique molecular structure that contributes to its biological activity. It forms an interdigitated bilayer structure , characterized by the all-trans conformation of its polymethylene chain. This structural arrangement is crucial for its function as a lipid surfactant in various biological and pharmaceutical applications .

Phase Behavior

The phase behavior of stearoylcholine iodide is significantly influenced by the type of counterion present. Studies have demonstrated that in aqueous dispersion, SC undergoes a cooperative phase transition from a gel phase to a micellar structure. This transition is affected by the Hofmeister series, where the presence of different anions (e.g., Cl, Br, I) modulates the transition temperature and overall phase properties .

Table 1: Phase Transition Characteristics of Stearoylcholine Iodide

| Counterion | Phase Transition Temperature (°C) |

|---|---|

| Cl | X |

| Br | Y |

| I | Z |

Note: Values for X, Y, Z to be determined from specific studies.

Drug Delivery Applications

Stearoylcholine iodide has been explored for its potential as a drug delivery vector. Its amphiphilic nature allows it to efficiently template silica matrices, resulting in high drug loading capabilities . Research indicates that SC can form homogeneous domains within silica thin films, which enhances the release profiles of encapsulated drugs. The release kinetics can be tailored through the structural properties of the silica matrix .

Case Study: Drug Release Kinetics

In a study investigating the release kinetics of drugs from SC-templated silica films, it was found that:

- Initial Burst Release : Characterized by rapid release followed by a more controlled release profile.

- Drug Loading : High drug loading (up to 60 wt%) was achieved without compromising the structural integrity of the silica matrix.

Enhancement of Drug Absorption

Stearoylcholine iodide has also been identified as an effective agent for enhancing drug absorption in gastrointestinal applications. It acts as an absorption promoter, showing significant improvements in bioavailability compared to traditional agents. For instance, studies have shown that SC can enhance the gastrointestinal permeability of drugs at concentrations as low as 0.05%, demonstrating its efficacy without altering normal mucosal morphology .

Table 2: Bioavailability Comparison of Stearoylcholine Iodide with Other Agents

| Compound | Percent Bioavailability (%) |

|---|---|

| None | 2 ± 1.1 |

| Lauroylcholine chloride | 100 ± 13.2 |

| Myristoylcholine chloride | 32 ± 4.6 |

| Stearoylcholine iodide | 20.3 ± 5.9 |

Q & A

Q. What established synthesis protocols exist for Stearoylcholine iodide, and how can purity and structural integrity be verified?

Synthesis typically involves quaternization of stearoylamide with methyl iodide, followed by ion-exchange purification. Critical steps include controlling reaction temperature (40–60°C) and anhydrous conditions to avoid hydrolysis. Purity verification requires 1H/13C NMR to confirm quaternary ammonium formation and absence of unreacted precursors. HPLC with charged aerosol detection (CAD) is recommended for quantifying iodide counterion stoichiometry .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing Stearoylcholine iodide?

- NMR : Use D2O or deuterated methanol to resolve peaks for the choline headgroup (δ 3.2–3.5 ppm) and stearoyl chain (δ 0.8–1.3 ppm).

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight ([M]+ = 448.5 g/mol).

- FT-IR : C=O stretch (~1640 cm⁻¹) and N⁺-CH3 bends (~1480 cm⁻¹) validate functional groups. Cross-validate results with elemental analysis for C, H, N, and I .

Q. How should researchers design initial bioactivity assays for Stearoylcholine iodide?

Prioritize in vitro models relevant to its cholinergic activity, such as acetylcholinesterase inhibition assays (Ellman’s method) or cell-based assays using SH-SY5Y neuronal cells. Include positive controls (e.g., acetylcholine) and dose-response curves (1–100 µM). Use ANOVA with post-hoc tests to assess statistical significance (p < 0.05) .

Q. What are common challenges in reproducing Stearoylcholine iodide synthesis, and how can they be mitigated?

Key issues include hygroscopicity of intermediates and iodide counterion loss during purification. Mitigation strategies:

Q. How to conduct a systematic literature review on Stearoylcholine iodide’s pharmacological applications?

Use SciFinder or Web of Science with keywords: “Stearoylcholine iodide” + “cholinergic activity” + “structure-activity relationship.” Filter results to review articles (2010–2025) and prioritize studies with rigorous controls (e.g., sham-treated groups). Cross-reference citations in primary papers to identify foundational work .

Advanced Research Questions

Q. How to resolve contradictions in reported EC50 values for Stearoylcholine iodide’s bioactivity across studies?

Discrepancies often arise from assay variability (e.g., buffer pH affecting ionization). Conduct meta-analysis using PRISMA guidelines to compare methodologies. Replicate conflicting protocols side-by-side, controlling for temperature, cell passage number, and solvent (DMSO vs. aqueous). Apply Bland-Altman plots to quantify systematic biases .

Q. What strategies optimize Stearoylcholine iodide’s aqueous solubility for in vivo studies?

- Co-solvents : Test cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to enhance solubility via inclusion complexes.

- Structural analogs : Synthesize shorter-chain homologs (e.g., palmitoylcholine) and compare logP values.

- Nanoformulation : Use lipid nanoparticles (LNPs) with DSPC/cholesterol (55:45 molar ratio) for encapsulation .

Q. How to design mechanistic studies on Stearoylcholine iodide’s interaction with lipid bilayers?

Employ molecular dynamics (MD) simulations (GROMACS suite) with POPC bilayers to model insertion kinetics. Validate experimentally via surface plasmon resonance (SPR) to measure binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Include negative controls with non-ionic surfactants .

Q. What methodologies validate Stearoylcholine iodide’s stability under physiological conditions?

- Accelerated stability testing : Incubate in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via UPLC-MS/MS.

- Forced degradation : Expose to oxidative (H2O2), acidic (HCl 0.1N), and basic (NaOH 0.1N) conditions to identify breakdown products.

- Long-term storage : Assess −80°C vs. lyophilized formulations using Arrhenius kinetics .

Q. How to integrate Stearoylcholine iodide into targeted drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.